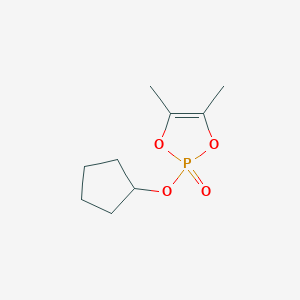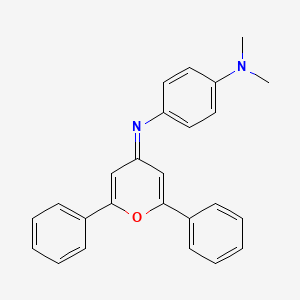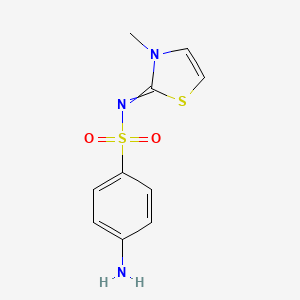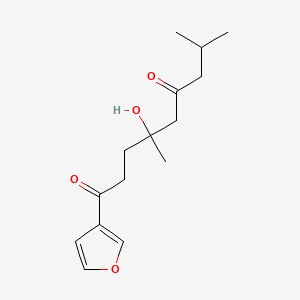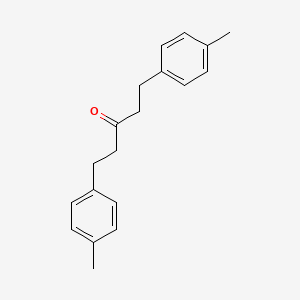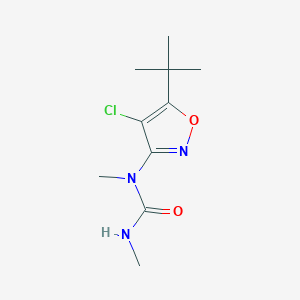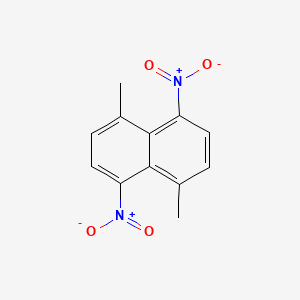
1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydrazino-4,6-dinitrobenzene is an organic compound characterized by the presence of two hydrazino groups (-NH-NH2) and two nitro groups (-NO2) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydrazino-4,6-dinitrobenzene typically involves the nitration of 1,3-dihydrazinobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of 1,3-dihydrazino-4,6-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
化学反応の分析
Types of Reactions: 1,3-Dihydrazino-4,6-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted benzene compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
1,3-Dihydrazino-4,6-dinitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用機序
The mechanism by which 1,3-dihydrazino-4,6-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects .
類似化合物との比較
1,3-Dinitrobenzene: Shares the nitro groups but lacks the hydrazino groups, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Another isomer with different positioning of nitro groups, leading to distinct chemical properties.
1,3,5-Trinitrobenzene: Contains an additional nitro group, making it more explosive and reactive compared to 1,3-dihydrazino-4,6-dinitrobenzene.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
特性
CAS番号 |
56224-53-4 |
|---|---|
分子式 |
C6H8N6O4 |
分子量 |
228.17 g/mol |
IUPAC名 |
(5-hydrazinyl-2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C6H8N6O4/c7-9-3-1-4(10-8)6(12(15)16)2-5(3)11(13)14/h1-2,9-10H,7-8H2 |
InChIキー |
KCADXUQMCSZACX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1NN)[N+](=O)[O-])[N+](=O)[O-])NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


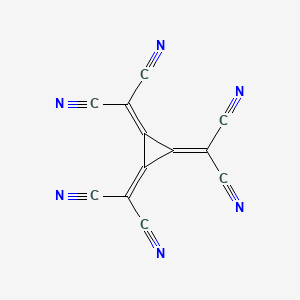
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
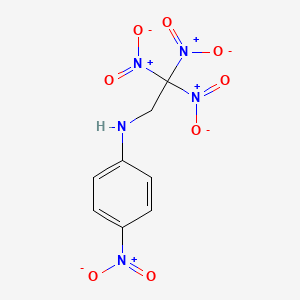
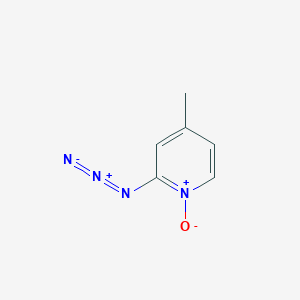
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
